
7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid
Übersicht
Beschreibung
“7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a chemical compound with the molecular formula C9H4BrNO4 . It has a molecular weight of 270.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” consists of a bromine atom, two oxygen atoms, a nitrogen atom, and a carboxylic acid group attached to an indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” include a molecular weight of 270.04 and a molecular formula of C9H4BrNO4 . Additional properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis Routes and Building Blocks 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid and related bromoindole derivatives are valuable substrates in chemical synthesis. Expedient routes have been developed for the synthesis of bromoindoles, including 3-, 4-, and 7-bromo variants, which are crucial for further chemical modifications using transition metal-mediated cross-coupling chemistry. These indoles are particularly useful as building blocks in synthetic chemistry (Huleatt et al., 2008).
Functionalization and Carbonylation The molecule can be functionalized using palladium-catalyzed carbonylation, allowing for the synthesis of indole ketocarboxamides and carboxamide dimers. This method provides a selective double carbonylation reaction, especially at the C-7 position, leading to the creation of valuable bromo-substituted glyoxylamides and dimeric indole derivatives (Takács et al., 2016). Moreover, this carbonylation method does not require protecting groups, significantly simplifying the synthesis process (Kumar et al., 2004).
Biological and Pharmaceutical Research
Anti-Diabetic Potential In the context of antidiabetic research, bromoindole scaffolds have shown promising activity. A study on a range of N-substituted derivatives of indolyl butanoic acid and 1,3,4-oxadiazole-2-thiol analogs, including 2-bromo-N-phenyl/arylacetamides, exhibited significant α-glucosidase inhibition, indicating potential as antidiabetic agents (Nazir et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-2,3-dioxo-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-5-2-3(9(14)15)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUHNBXTRTHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



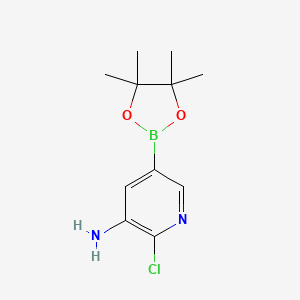

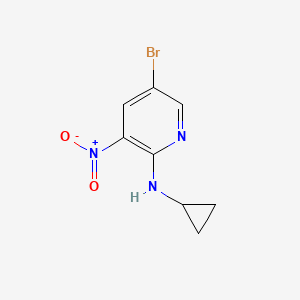
![6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1519619.png)
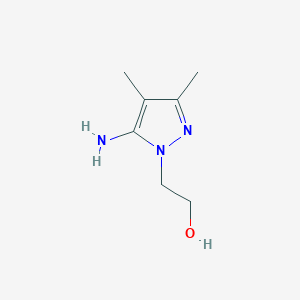
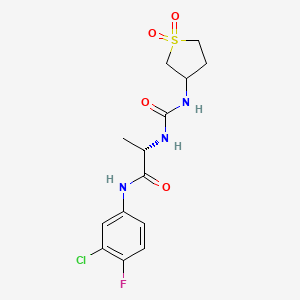
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)
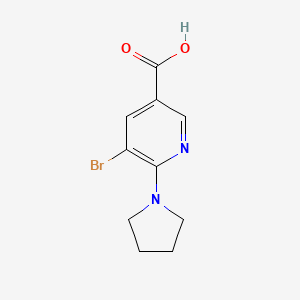

![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)
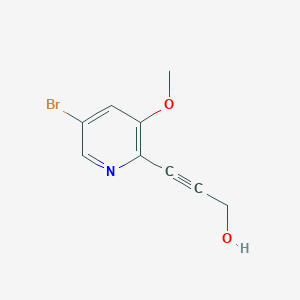
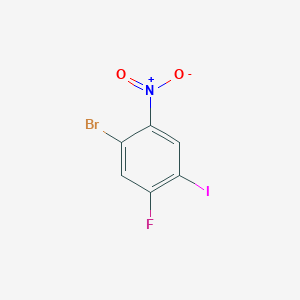
![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)